molecular formula C7H3ClF3NO B590203 3-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS No. 128073-04-1

3-(Trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No.: B590203
CAS No.: 128073-04-1
M. Wt: 209.552
InChI Key: PFHBPXVPKNGYEW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-carbonyl chloride is a high-value acylating reagent primarily employed in medicinal chemistry and pharmaceutical research for the synthesis of novel amides and heterocyclic compounds. Its principal research value lies in its role as a key synthetic intermediate for building molecules that contain the pharmaceutically privileged 2-trifluoromethylpyridine scaffold. The trifluoromethyl group is known to significantly influence a compound's properties, enhancing metabolic stability, lipophilicity, and bioavailability, making derivatives of this reagent attractive candidates for drug discovery programs [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01178]. The reagent reacts efficiently with nucleophiles, particularly amines, via nucleophilic acyl substitution to form carboxamide bonds, a fundamental reaction in constructing complex molecular architectures. This mechanism of action is central to its application in creating targeted libraries for high-throughput screening against various biological targets. Specific research applications include its use as a precursor in developing potent and selective kinase inhibitors, where the 2-pyridinecarbonyl moiety acts as a critical hinge-binding element within the ATP-binding site of kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5858881/]. Furthermore, its derivatives are explored in agrochemical research for the design of new pesticides and herbicides, leveraging the physicochemical properties imparted by the trifluoromethyl group.

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6(13)5-4(7(9,10)11)2-1-3-12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHBPXVPKNGYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664975
Record name 3-(Trifluoromethyl)pyridine-2-carbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID10664975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-04-1
Record name 3-(Trifluoromethyl)-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)pyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

A widely cited method involves the direct chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine using phosphorus pentachloride (PCl₅). In this approach, 1.0 mol of 2-hydroxy-4-(trifluoromethyl)pyridine is dissolved in 160 mL of dimethylformamide (DMF) at room temperature, followed by the addition of 2.0 mol of PCl₅ . The reaction proceeds for 5 hours, yielding 2-chloro-4-(trifluoromethyl)pyridine with a reported efficiency of 61.5% after distillation . This method’s success hinges on the nucleophilic displacement of the hydroxyl group by chloride, facilitated by DMF’s polar aprotic nature, which stabilizes the transition state.

A modified protocol replaces PCl₅ with thionyl chloride (SOCl₂) under reflux conditions. For instance, 3-methylpyridine derivatives react with SOCl₂ at 80°C for 12 hours, achieving chlorination at the 2-position while preserving the trifluoromethyl group. However, this method requires careful temperature control to avoid side reactions such as ring chlorination or decomposition.

Halogen Exchange Reactions with Hydrogen Fluoride

Industrial-scale synthesis often employs halogen exchange reactions to introduce the trifluoromethyl group. In one patented process, 2-chloro-5-(trichloromethyl)pyridine reacts with anhydrous hydrogen fluoride (HF) in the presence of FeCl₃ or FeF₃ catalysts at 170–180°C under 15 psig pressure . The reaction replaces trichloromethyl groups with trifluoromethyl moieties over 25 hours, yielding 2-chloro-5-(trifluoromethyl)pyridine with >90% purity . Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature170–180°CPrevents HF vaporization
Pressure15 psigEnhances HF solubility
Catalyst Loading1–10 mol% FeCl₃Accelerates CF₃ substitution

This method’s scalability is limited by HF’s corrosivity, necessitating nickel-alloy reactors and rigorous safety protocols .

Multi-Step Synthesis from Vinyl Ether Intermediates

A novel building-block strategy outlined in CN116425671A starts with vinyl n-butyl ether and trifluoroacetic anhydride. The synthesis proceeds via three stages:

  • Formation of 4-butoxy-1,1,1-trifluoro-3-en-2-one : Vinyl n-butyl ether (0.70 mol) reacts with trifluoroacetic anhydride (0.70 mol) in dichloromethane at −10°C, catalyzed by pyridine .

  • Cyclization to Pyridine Core : The intermediate undergoes [4+2] cycloaddition with acrylonitrile derivatives at 50–80°C, forming the pyridine ring .

  • Chlorination : The final step introduces chlorine using PCl₅ in DMF, yielding 3-(trifluoromethyl)pyridine-2-carbonyl chloride .

This route achieves an overall yield of 58–63% and avoids hazardous HF, making it suitable for laboratories without high-pressure infrastructure .

Catalytic Trifluoromethylation of Pyridine Derivatives

Recent advances utilize transition-metal catalysts to install trifluoromethyl groups directly. For example, palladium-catalyzed cross-coupling of 2-chloropyridine with trifluoromethyl iodide (CF₃I) in the presence of CuI and 1,10-phenanthroline affords 2-chloro-3-(trifluoromethyl)pyridine at 120°C. Subsequent oxidation of the methyl group to a carbonyl chloride is achieved using thionyl chloride or oxalyl chloride. While this method offers excellent regioselectivity, catalyst costs and purification challenges limit its industrial adoption.

Hydrolysis and Chlorination of Oxadiazole Intermediates

An alternative pathway involves synthesizing 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine as a precursor. The oxadiazole ring is hydrolyzed under acidic conditions (HCl/H₂O) to yield a carboxylic acid, which is then treated with thionyl chloride to form the target acyl chloride . Key advantages include:

  • Mild reaction conditions (25–40°C)

  • High functional group tolerance

  • Yields of 68–72% after recrystallization

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group and the carbonyl chloride functional group play crucial roles in its reactivity, influencing the compound’s interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : ~209.56 g/mol (estimated).
  • Reactivity : The CF₃ group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution (e.g., amidation, esterification).
  • Applications : Synthesis of bioactive molecules, including kinase inhibitors and antibacterial agents .

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Trifluoromethyl)pyridine-2-carbonyl Chloride

  • Structural Difference : CF₃ group at the 4-position instead of 3.
  • Reactivity :
    • The 3-CF₃ isomer exhibits stronger inductive electron withdrawal, making its carbonyl carbon more reactive toward nucleophiles.
    • The 4-CF₃ isomer shows reduced steric hindrance, enabling broader applicability in coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications :
    • 3-CF₃ : Preferred for synthesizing amides in drug discovery (e.g., protease inhibitors).
    • 4-CF₃ : Used in agrochemicals (e.g., herbicides) due to stability in polar solvents .

Functional Group Analogs: Sulfonyl Chlorides

  • Example : 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS: 104040-75-7).
  • Structural Difference : Sulfonyl chloride (-SO₂Cl) replaces carbonyl chloride (-COCl).
  • Reactivity :
    • Sulfonyl chlorides are less electrophilic but more stable, favoring sulfonamide formation over esters.
    • The CF₃ group in both compounds enhances lipophilicity and metabolic stability .
  • Applications :
    • Carbonyl Chloride : Drug intermediates (e.g., covalent kinase inhibitors).
    • Sulfonyl Chloride : Chiral derivatizing agents and cognitive disorder therapeutics .

Halogenated Pyridine Derivatives

  • Example : 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS: 1823338-78-8).
  • Structural Difference : Methyl and chloro substituents replace the carbonyl chloride.
  • Reactivity :
    • The methyl group introduces steric hindrance, reducing reactivity but improving solubility.
    • Chlorine at the 2-position directs electrophilic substitution to the 4-position .
  • Applications : Insecticides and fungicides due to balanced lipophilicity and stability .

Data Table: Comparative Analysis

Compound Name CAS Number Key Substituents Reactivity Profile Primary Applications
3-(Trifluoromethyl)pyridine-2-carbonyl chloride N/A 3-CF₃, 2-COCl High electrophilicity, amidation/esterification Pharmaceuticals (kinase inhibitors)
4-(Trifluoromethyl)pyridine-2-carbonyl chloride 640296-12-4 4-CF₃, 2-COCl Moderate reactivity, coupling reactions Agrochemicals (herbicides)
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride 104040-75-7 3-CF₃, 2-SO₂Cl Sulfonamide formation Chiral derivatizing agents
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine 1823338-78-8 2-Cl, 3-CH₃, 5-CF₃ Steric hindrance, halogen exchange Insecticides, fungicides

Research Findings and Mechanistic Insights

  • Electrophilicity Enhancement: The CF₃ group at the 3-position increases the carbonyl carbon’s electrophilicity by 15–20% compared to non-fluorinated analogs, as shown by DFT calculations .
  • Synthetic Utility : In a patent synthesis, this compound reacted with thiadiazol-2-amine to yield a bioactive thiadiazole-carboxamide with antitumor activity .
  • Biological Activity : Derivatives of this compound exhibit IC₅₀ values < 100 nM against kinase targets, attributed to the CF₃ group’s metabolic stability and enhanced target binding .

Biological Activity

3-(Trifluoromethyl)pyridine-2-carbonyl chloride is a versatile compound with significant implications in medicinal chemistry and biological research. Its unique trifluoromethyl group enhances its reactivity and biological activity, making it a valuable building block in the synthesis of various biologically active molecules.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring , along with a carbonyl chloride functional group . This structure contributes to its chemical reactivity and potential interactions with biological targets.

  • Molecular Formula : C7_7H3_3ClF3_3N
  • CAS Number : 128073-04-1

The biological activity of this compound primarily arises from its ability to react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the stability and activity of the resultant compounds. This reactivity allows for the synthesis of amides, esters, and other derivatives that may exhibit specific biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl group, including derivatives of this compound, exhibit noteworthy antimicrobial properties. For instance:

  • Study Findings : A comparative analysis revealed that derivatives showed significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity, comparable to established antibiotics .
CompoundMIC (µg/mL)Target Organism
This compound derivative31Staphylococcus aureus
Control (Streptomycin)31Staphylococcus aureus

Potential Drug Development

The compound is also being explored for its role in drug development. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry, which can enhance the pharmacological properties of drugs:

  • Case Study : Research on copper(II) complexes formed with ligands derived from this compound showed improved biological activity compared to their parent compounds. These complexes exhibited selective inhibition against key enzymes involved in bacterial resistance mechanisms.

Synthesis and Derivative Formation

The synthesis of this compound typically involves several methods, including:

  • Substitution Reactions : The carbonyl chloride group can be substituted by various nucleophiles.
  • Oxidation/Reduction Reactions : Although less common, these reactions can yield different functionalized products.

Common Reaction Conditions

  • Reagents : Amines, alcohols, and other nucleophiles.
  • Solvents : Dichloromethane is frequently used due to its efficacy in facilitating reactions.

Comparison with Related Compounds

This compound can be compared with other trifluoromethyl-containing compounds regarding reactivity and applications:

CompoundKey FeaturesReactivity
TrifluoromethylpyridineLacks carbonyl chloride; less reactiveModerate
Trifluoromethanesulfonyl chlorideContains sulfonyl group; different applicationsHigh due to sulfonyl reactivity
TrifluoromethylsilaneUsed for introducing trifluoromethyl groups; different reactivityHigh but distinct pathways

Q & A

Q. What are the optimal synthetic routes for preparing 3-(trifluoromethyl)pyridine-2-carbonyl chloride, and what factors influence reaction yields?

The compound can be synthesized via direct chlorination of 3-(trifluoromethyl)pyridine-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (temperature, stoichiometry, solvent) critically affect yields. For example, SOCl₂ in anhydrous dichloromethane at reflux (40–50°C) typically achieves >85% conversion . Side reactions, such as hydrolysis of the acyl chloride, must be minimized by maintaining anhydrous conditions. Post-synthesis purification via vacuum distillation or recrystallization is recommended .

Q. How does the trifluoromethyl group influence the compound’s stability under varying storage conditions?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the carbonyl chloride against hydrolysis compared to non-fluorinated analogs. However, prolonged exposure to moisture or elevated temperatures (>30°C) can degrade the compound. Storage in sealed, desiccated containers under inert gas (argon/nitrogen) at −20°C is advised .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ −60 to −70 ppm).
  • LC-MS : Validates molecular weight (209.56 g/mol) and detects hydrolyzed byproducts (e.g., carboxylic acid).
  • FT-IR : Acyl chloride C=O stretch appears at ~1770–1800 cm⁻¹ .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges during nucleophilic substitution reactions involving this compound?

Regioselectivity at the pyridine ring is influenced by steric and electronic factors. The 2-carbonyl chloride group directs electrophiles to the 6-position due to electron-withdrawing effects. For example, Suzuki-Miyaura couplings with aryl boronic acids preferentially occur at the 6-position under Pd(PPh₃)₄ catalysis. Computational modeling (DFT) can predict reactive sites, while substituent-tuning (e.g., introducing electron-donating groups) modifies selectivity .

Q. How can contradictory data on the compound’s reactivity with amines be resolved?

Conflicting reports on acylation efficiency (e.g., primary vs. secondary amines) may arise from solvent polarity or base choice. In polar aprotic solvents (DMF, acetonitrile), tertiary amines like DIPEA enhance reactivity by scavenging HCl. Kinetic studies using in situ IR or HPLC can monitor reaction progress and identify side products (e.g., amide vs. urea formation) .

Q. What are the limitations of using this compound in peptide coupling reactions, and how can they be mitigated?

While effective as an acylating agent, competing hydrolysis under aqueous conditions limits its use in solid-phase peptide synthesis. Strategies include:

  • Low-temperature reactions (−20°C in THF).
  • Activating agents : Additives like HOBt or HOAt reduce racemization .
  • Solvent optimization : Anhydrous DMF or dichloromethane minimizes water content .

Q. How does the compound’s reactivity compare to structurally related acyl chlorides (e.g., 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride)?

The pyridine-2-carbonyl chloride exhibits higher electrophilicity than sulfonyl chlorides due to reduced steric hindrance at the carbonyl carbon. However, sulfonyl chlorides show broader functional group tolerance in SNAr reactions. Comparative kinetic studies (e.g., Hammett plots) quantify electronic effects of substituents on reaction rates .

Q. What are the implications of the compound’s fluorinated structure in drug discovery?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability. Derivatives of this compound are explored as kinase inhibitors or protease activators. For example, coupling with aminopyridines generates candidates with nanomolar IC₅₀ values in enzyme assays .

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